molecular formula C13H16O2 B12309234 Ethyl (E)-3-(3,4-dimethylphenyl)acrylate

Ethyl (E)-3-(3,4-dimethylphenyl)acrylate

Cat. No.: B12309234
M. Wt: 204.26 g/mol
InChI Key: ADRUWJVOVDGHFD-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (E)-3-(3,4-dimethylphenyl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 3-(3,4-dimethylphenyl)acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-3-(3,4-dimethylphenyl)acrylate typically involves the esterification of (E)-3-(3,4-dimethylphenyl)acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(3,4-dimethylphenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl (E)-3-(3,4-dimethylphenyl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It may serve as an intermediate in the synthesis of drugs or drug candidates.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (E)-3-(3,4-dimethylphenyl)acrylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which could include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (E)-3-(4-methylphenyl)acrylate
  • Ethyl (E)-3-(3-methylphenyl)acrylate
  • Ethyl (E)-3-(2,4-dimethylphenyl)acrylate

Uniqueness

Ethyl (E)-3-(3,4-dimethylphenyl)acrylate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This structural uniqueness can lead to different physical and chemical properties compared to similar compounds.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

ethyl (E)-3-(3,4-dimethylphenyl)prop-2-enoate

InChI

InChI=1S/C13H16O2/c1-4-15-13(14)8-7-12-6-5-10(2)11(3)9-12/h5-9H,4H2,1-3H3/b8-7+

InChI Key

ADRUWJVOVDGHFD-BQYQJAHWSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)C)C

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.